Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate

Physicochemical profiling Lipophilicity Medicinal chemistry design

Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate (CAS 104795-54-2) is an O-aryl N,N-dimethylthiocarbamate featuring a methyl benzoate core substituted with a dimethylcarbamothioyloxy group at the 2-position and a methoxy group at the 4-position (molecular formula C₁₂H₁₅NO₄S; MW 269.32 g/mol). The compound belongs to the thiocarbamate ester class and is primarily utilized as a synthetic intermediate in medicinal chemistry, most notably as a precursor in the Takeda-originated synthesis of benzothieno[3,2-b]furan-based IKKβ inhibitors.

Molecular Formula C12H15NO4S
Molecular Weight 269.32
CAS No. 104795-54-2
Cat. No. B2778608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate
CAS104795-54-2
Molecular FormulaC12H15NO4S
Molecular Weight269.32
Structural Identifiers
SMILESCN(C)C(=S)OC1=C(C=CC(=C1)OC)C(=O)OC
InChIInChI=1S/C12H15NO4S/c1-13(2)12(18)17-10-7-8(15-3)5-6-9(10)11(14)16-4/h5-7H,1-4H3
InChIKeyLGFUIROALAEZSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate (CAS 104795-54-2): Procurement-Relevant Identity and Class Profile


Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate (CAS 104795-54-2) is an O-aryl N,N-dimethylthiocarbamate featuring a methyl benzoate core substituted with a dimethylcarbamothioyloxy group at the 2-position and a methoxy group at the 4-position (molecular formula C₁₂H₁₅NO₄S; MW 269.32 g/mol) [1]. The compound belongs to the thiocarbamate ester class and is primarily utilized as a synthetic intermediate in medicinal chemistry, most notably as a precursor in the Takeda-originated synthesis of benzothieno[3,2-b]furan-based IKKβ inhibitors [2]. Its computed properties—XLogP3 of 2.1, zero H-bond donors, five H-bond acceptors, and topological polar surface area of 80.1 Ų [1]—indicate moderate lipophilicity suitable for organic-phase transformations.

Why Closest Analogs of Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate Cannot Be Interchanged in Research or Process Chemistry


The presence and position of substituents on O-aryl dimethylthiocarbamates critically govern both downstream reactivity and the pharmacokinetic properties of final drug candidates. In the Takeda IKKβ inhibitor programme, the 4-methoxy substitution on the benzothieno[3,2-b]furan scaffold was shown to be essential for achieving potent enzymatic and cellular IKKβ inhibitory activity, with intramolecular non-bonded S···O interactions confirmed by X‑ray crystallography contributing to the binding conformation [1]. Replacing the 4‑methoxy-containing intermediate with the non-methoxy analog methyl 2-[(dimethylcarbamothioyl)oxy]benzoate (CAS 13522-58-2; MW 239.29 g/mol) or the para-substituted regioisomer methyl 4-[(dimethylcarbamothioyl)oxy]benzoate (CAS 13492-59-6) would either eliminate this critical S···O interaction motif or place the thiocarbamate at the wrong position, respectively, preventing access to the IKKβ-active scaffold. Furthermore, the O‑aryl dimethylthiocarbamate functional group itself is the substrate for the Newman-Kwart rearrangement; substituent electronic effects at the 4‑position directly influence the thermal rearrangement rate, meaning that unsubstituted or differently substituted analogs will exhibit divergent kinetic profiles in flow or batch processes [2].

Quantitative Differentiation Evidence for Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate Relative to Closest Analogs


Computed Physicochemical Differentiation: XLogP3 and Molecular Weight vs. Non-Methoxy Analog

Compared to its closest non-methoxy analog methyl 2-[(dimethylcarbamothioyl)oxy]benzoate (CAS 13522-58-2), the target compound exhibits a 30.03 Da higher molecular weight (269.32 vs. 239.29 g/mol) and an increased computed lipophilicity (XLogP3-AA of 2.1 vs. an estimated XLogP3 of approximately 1.8 for the non-methoxy analog) [1] . The additional methoxy group contributes one extra hydrogen‑bond acceptor (total of 5 vs. 4 for the non-methoxy analog), which is mechanistically significant for the intramolecular S···O interaction observed in the IKKβ inhibitor co‑crystal structures [2]. The topological polar surface area increases from approximately 64 Ų (estimated for the non-methoxy analog) to 80.1 Ų for the target compound [1], which influences membrane permeability in downstream drug candidates.

Physicochemical profiling Lipophilicity Medicinal chemistry design

Regiochemical Specificity: Ortho- vs. Para-Thiocarbamate Substitution and Downstream IKKβ Inhibitor Yield

The target compound places the dimethylcarbamothioyloxy group ortho to the methyl ester, enabling the subsequent intramolecular cyclization that forms the benzothieno[3,2-b]furan tricyclic core. In contrast, the para-substituted regioisomer methyl 4-[(dimethylcarbamothioyl)oxy]benzoate (CAS 13492-59-6) cannot support this cyclization pathway due to geometric constraints [1]. In the Takeda SAR study, the ortho relationship between the thiocarbamate-derived sulfur and the methoxy oxygen was explicitly identified as the source of the non-bonded S···O interaction (confirmed by X‑ray structure of JNK3 with compound 16k) that underpins the potent IKKβ inhibitory activity (compound 13a showed potent inhibition in enzyme and cellular assays) [1]. No analogous interaction is possible from the para-substituted regioisomer.

Regioselective synthesis IKKβ inhibition SAR

Newman-Kwart Rearrangement Kinetic Implications of 4-Methoxy Substitution

O‑Aryl N,N‑dimethylthiocarbamates undergo the Newman‑Kwart rearrangement (NKR) to form S‑aryl dimethylthiocarbamates, a key step in thiophenol synthesis. Literature data on substituted O‑aryl dimethylthiocarbamates indicate that para-electron-donating groups such as methoxy accelerate the NKR relative to unsubstituted analogs [1] [2]. The target compound, with a 4‑methoxy group, is expected to exhibit a faster rearrangement rate compared to the non‑methoxy analog (methyl 2-[(dimethylcarbamothioyl)oxy]benzoate) under identical thermal or microwave conditions, although a precise rate factor for this specific substrate has not been experimentally determined. This rate enhancement is consistent with the general observation that electron-rich O‑aryl dimethylthiocarbamates rearrange more readily [1].

Newman-Kwart rearrangement Thiophenol synthesis Reaction kinetics

Commercially Available Purity Grades: Target Compound vs. Para-Regioisomer

From a procurement standpoint, the target compound is available at stated purities of 95% (AKSci) and 98% (Leyan) , while the para-substituted regioisomer methyl 4-[(dimethylcarbamothioyl)oxy]benzoate (CAS 13492-59-6) is listed at 100% concentration on its SDS as a single-component substance . However, the para-isomer is significantly less documented in the primary medicinal chemistry literature, with no reported role in IKKβ inhibitor synthesis. The ortho-substituted target compound is stocked by multiple vendors (AKSci, Apollo Scientific, ChemScene, Leyan, Hoelzel-Biotech) in research quantities (mg to g scale) , indicating established supply chain availability for the specific SAR programs that require this intermediate.

Procurement specifications Purity comparison Vendor sourcing

Evidence-Backed Application Scenarios for Procuring Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate


Medicinal Chemistry: Synthesis of Benzothieno[3,2-b]furan IKKβ Inhibitors (Takeda Programme)

This compound is the documented starting material for the Takeda IKKβ inhibitor series. The synthesis involves Newman‑Kwart rearrangement of the O‑aryl dimethylthiocarbamate to generate the thiophenol intermediate, followed by intramolecular cyclization to construct the benzothieno[3,2-b]furan core. The 4‑methoxy group is not merely a spectator; it forms a critical intramolecular non‑bonded S···O interaction (confirmed by X‑ray crystallography of JNK3 with compound 16k) that underlies the potent IKKβ inhibitory activity of the final drug candidates (compound 13a and 6‑alkoxy derivatives) [1]. Substituents at the 4‑position are essential for metabolic stability improvement (6‑alkoxy derivatives showed comparable IKKβ activity to 13a with enhanced stability; compounds with logD > 2 exhibited good oral bioavailability) [1]. Any laboratory pursuing IKKβ or NF‑κB pathway inhibitor discovery using the Sugiyama et al. protocol must source the 4‑methoxy-substituted ortho‑thiocarbamate intermediate specifically; the non‑methoxy or para‑substituted analogs cannot replicate this SAR.

Organic Synthesis: Controlled Newman‑Kwart Rearrangement for Ortho‑Substituted Thiophenol Generation

The compound serves as a precursor to 2‑mercapto‑4‑methoxybenzoic acid methyl ester via Newman‑Kwart rearrangement. The 4‑methoxy group accelerates the thermal rearrangement relative to unsubstituted O‑aryl dimethylthiocarbamates (class‑level inference from established electronic effects in NKR [2]). This allows for potentially milder reaction conditions or shorter residence times in flow‑chemistry setups. The dimethylthiocarbamate protecting group strategy described by Falck et al. (DMTC as an alcohol protecting group [3]) further underscores the versatility of this functional motif in multi‑step synthesis, where the thiocarbamate can serve as a stable, non‑polar intermediate before controlled thermal activation.

Process Chemistry: Scalable Intermediate for Pharmaceutical Building Block Manufacturing

The patent‑documented synthesis route (US04632693) using methyl 2‑hydroxy‑4‑methoxybenzoate, dimethylthiocarbamoyl chloride, and DABCO in DMF at 50 °C provides a scalable protocol in quantitative yield. With commercial availability at 95–98% purity from multiple vendors and established long‑term storage conditions (cool, dry place; non‑hazardous for transport), this intermediate is positioned for kilogram‑scale procurement for process development campaigns targeting IKKβ‑related inflammatory disease drug candidates.

Analytical Reference: Physicochemical Standard for Thiocarbamate Ester Characterization

With well‑defined computed properties (MW 269.32, XLogP3 2.1, TPSA 80.1 Ų, 5 H‑bond acceptors, 0 H‑bond donors) [4] and full NMR characterization available [5], this compound can serve as an analytical reference standard for method development in LC‑MS or NMR analysis of O‑aryl dimethylthiocarbamate libraries. Its distinct InChIKey (LGFUIROALAEZSK‑UHFFFAOYSA‑N) [4] and 5‑rotatable‑bond structure provide a well‑characterized fingerprint for database matching.

Quote Request

Request a Quote for Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.